molecular formula C8H13F3O2 B2528201 5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid CAS No. 2248271-53-4

5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid

Cat. No.: B2528201
CAS No.: 2248271-53-4
M. Wt: 198.185
InChI Key: ARFJJUAHCWNAEH-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid is an organic compound with the empirical formula C5H7F3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)CCCC(F)(F)F . The InChI key for this compound is RUEXKRNFAABHHU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 156.10 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid has the hazard statements H302 and H319 . This means it is harmful if swallowed (H302) and causes serious eye irritation (H319). The precautionary statements P305, P351, and P338 indicate that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The future directions for the use and study of 5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid are not specified in the sources I found. Given that it is provided to early discovery researchers , it may be used in various fields of research, including organic chemistry and materials science.

Properties

IUPAC Name

5,5,5-trifluoro-2,3,3-trimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-5(6(12)13)7(2,3)4-8(9,10)11/h5H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFJJUAHCWNAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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